molecular formula C23H22FN5O4 B2443148 2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 951617-75-7

2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2443148
CAS RN: 951617-75-7
M. Wt: 451.458
InChI Key: YLLAVCLAYSYRBL-UHFFFAOYSA-N
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Description

2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O4 and its molecular weight is 451.458. The purity is usually 95%.
The exact mass of the compound 2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted the potential of these compounds as anticancer agents. Different aryloxy groups attached to the C2 of the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, underscoring the significance of chemical modifications in enhancing anticancer properties (Al-Sanea et al., 2020).

Radioligand Imaging

Research into radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases another application. This involves a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands, emphasizing the role of chemical structure in developing diagnostic tools for neuroinflammation and potentially cancer imaging through positron emission tomography (PET) (Dollé et al., 2008).

Ligands for Neuroinflammatory Processes

A series of novel pyrazolo[1,5-a]pyrimidines closely related to specific acetamide compounds were synthesized for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research underscores the utility of these compounds in developing in vivo PET-radiotracers for neuroinflammation, highlighting the intersection of chemical synthesis and biomedical imaging (Damont et al., 2015).

Antioxidant Activity

The study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity. This indicates the potential application of these compounds in developing antioxidant agents, which could have implications for therapeutic interventions in oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O4/c1-27-13-19-21(26-27)22(31)29(12-15-6-8-17(24)9-7-15)23(32)28(19)14-20(30)25-11-16-4-3-5-18(10-16)33-2/h3-10,13H,11-12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLAVCLAYSYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

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